molecular formula C3H5N3S B7766784 5-methyl-1H-1,2,4-triazole-3-thiol

5-methyl-1H-1,2,4-triazole-3-thiol

Cat. No.: B7766784
M. Wt: 115.16 g/mol
InChI Key: OUZCWDMJTKYHCA-UHFFFAOYSA-N
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Description

5-methyl-1H-1,2,4-triazole-3-thiol: is a heterocyclic compound containing a triazole ring substituted with a methyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1H-1,2,4-triazole-3-thiol can be achieved through several methods. One common approach involves the reaction of formic acid with thiosemicarbazide, followed by cyclization to form the triazole ring . The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 5-methyl-1H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Substitution: Alkyl halides are often used as reagents for S-alkylation reactions.

    Complexation: Metal salts such as cadmium chloride are used in complexation reactions.

Major Products:

    Disulfides: Formed through oxidation of the thiol group.

    S-alkylated derivatives: Formed through nucleophilic substitution reactions.

    Metal complexes: Formed through complexation with metal ions.

Mechanism of Action

The mechanism of action of 5-methyl-1H-1,2,4-triazole-3-thiol involves its ability to bind to various molecular targets through its thiol and triazole groups. The thiol group can form covalent bonds with metal ions, while the triazole ring can participate in hydrogen bonding and π-π interactions with biological molecules . These interactions enable the compound to modulate the activity of enzymes and receptors, leading to its diverse biological effects.

Comparison with Similar Compounds

  • 3-mercapto-1,2,4-triazole
  • 4-methyl-4H-1,2,4-triazole-3-thiol
  • 2-mercaptoimidazole
  • 2-mercaptobenzimidazole

Comparison: 5-methyl-1H-1,2,4-triazole-3-thiol is unique due to the presence of both a methyl group and a thiol group on the triazole ring. . The presence of the methyl group also influences the compound’s solubility and stability compared to other similar compounds.

Properties

IUPAC Name

5-methyl-1H-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S/c1-2-4-3(7)6-5-2/h1H3,(H2,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZCWDMJTKYHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NN1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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